![molecular formula C20H26O5S B12111374 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves multiple steps, starting from the precursor 16-epiestriol. The key steps include the methoxymethylation of the hydroxyl group at the 3-position and the formation of the cyclic sulfone at the 16,17-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methoxymethyl and sulfone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Applications De Recherche Scientifique
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a useful tool in studying hormone-receptor interactions and other biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves its interaction with specific molecular targets, such as hormone receptors. The methoxymethyl and sulfone groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved include the activation or inhibition of receptor-mediated signaling cascades, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
16-epiestriol: The precursor to 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE, which lacks the methoxymethyl and sulfone groups.
Estradiol derivatives: Compounds with similar steroidal structures but different functional groups at the 3, 16, and 17 positions.
Cyclic sulfones: Other cyclic sulfone compounds with different core structures or substituents.
Uniqueness
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE is unique due to its specific combination of methoxymethyl and cyclic sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H26O5S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3 |
Clé InChI |
JVVUTCZABCFENT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


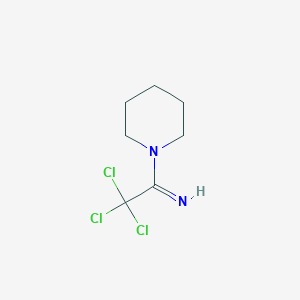
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
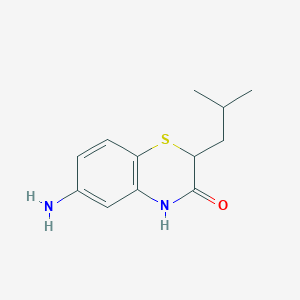
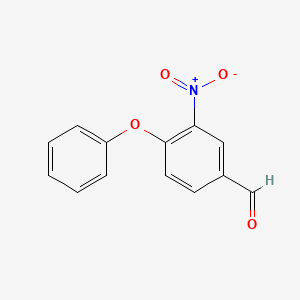
![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)
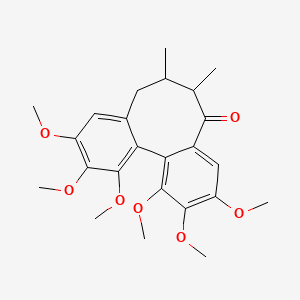
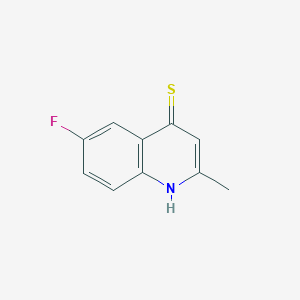
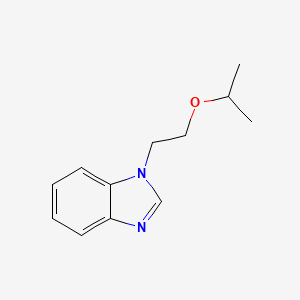
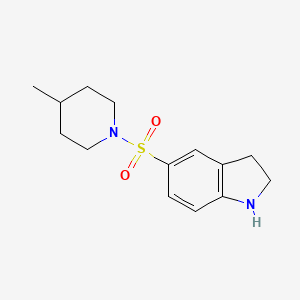
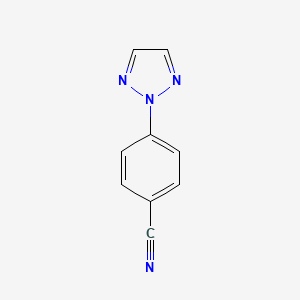
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)


